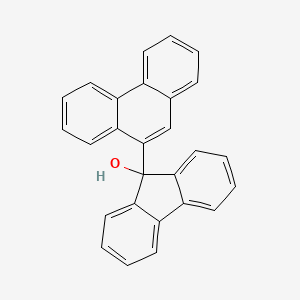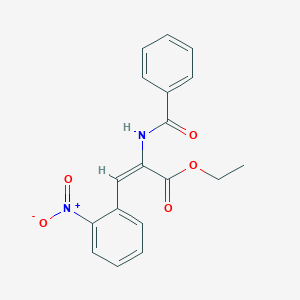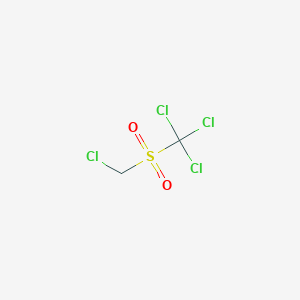
Bismuthine, (acetyloxy)diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuthine, (acetyloxy)diphenyl- is an organobismuth compound characterized by the presence of bismuth, acetyl, and diphenyl groups. Organobismuth compounds are known for their unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. Bismuthine, (acetyloxy)diphenyl- is particularly interesting due to its potential use in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bismuthine, (acetyloxy)diphenyl- typically involves the reaction of bismuth trichloride with diphenylacetyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
BiCl3+3C6H5COCl→Bi(C6H5CO)3+3HCl
Industrial Production Methods
Industrial production of Bismuthine, (acetyloxy)diphenyl- may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes purification steps such as recrystallization or column chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bismuthine, (acetyloxy)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of bismuth.
Substitution: The acetyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Bismuth(V) derivatives.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted organobismuth compounds.
Applications De Recherche Scientifique
Bismuthine, (acetyloxy)diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bismuthine, (acetyloxy)diphenyl- involves its interaction with molecular targets through coordination chemistry. The bismuth center can coordinate with various ligands, influencing the reactivity and stability of the compound. The pathways involved include:
Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Reactive oxygen species (ROS) generation: The compound can induce oxidative stress in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylbismuthine: Another organobismuth compound with similar chemical properties.
Bismuthinidene: A class of organobismuth compounds with a different structural framework.
Propriétés
Numéro CAS |
4723-24-4 |
|---|---|
Formule moléculaire |
C14H13BiO2 |
Poids moléculaire |
422.23 g/mol |
Nom IUPAC |
diphenylbismuthanyl acetate |
InChI |
InChI=1S/2C6H5.C2H4O2.Bi/c2*1-2-4-6-5-3-1;1-2(3)4;/h2*1-5H;1H3,(H,3,4);/q;;;+1/p-1 |
Clé InChI |
GQDHGSXQYMVUJR-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)O[Bi](C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
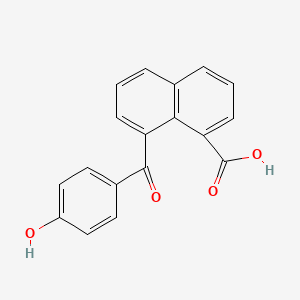
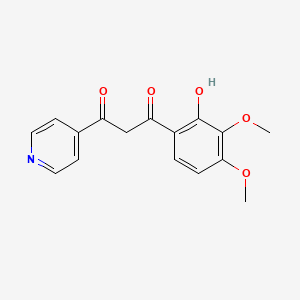
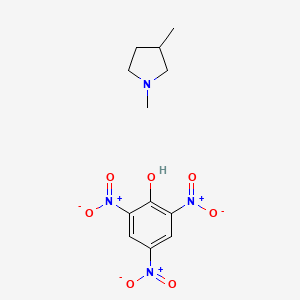
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)



